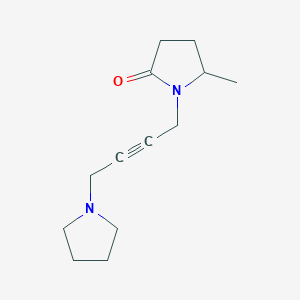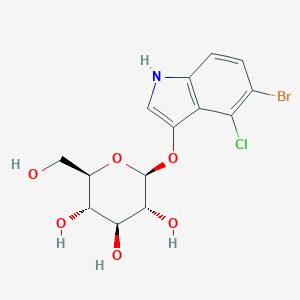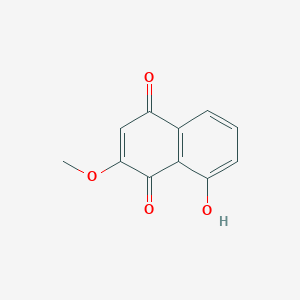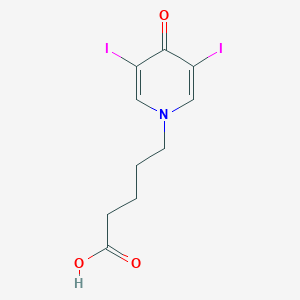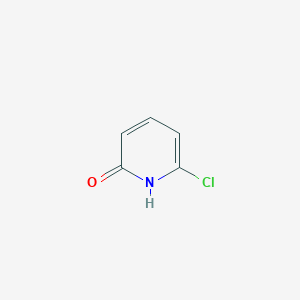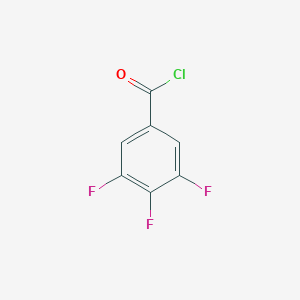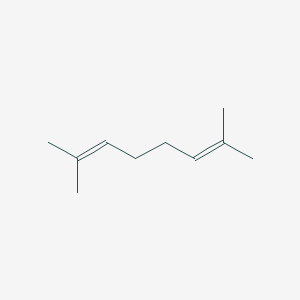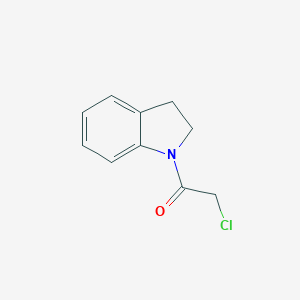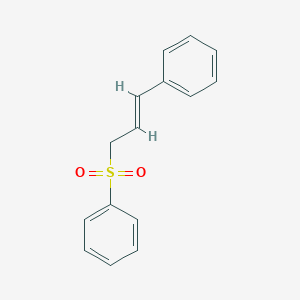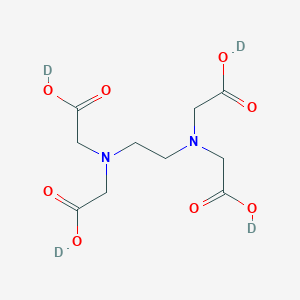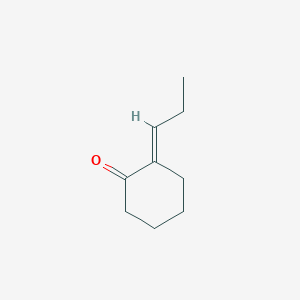
(2E)-2-propylidenecyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-propylidenecyclohexan-1-one is an organic compound with the molecular formula C9H14O It is a derivative of cyclohexanone, where a propylidene group is attached to the second carbon of the cyclohexanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2E)-2-propylidenecyclohexan-1-one can be synthesized through several methods. One common approach involves the aldol condensation of cyclohexanone with propionaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base catalyzing the formation of the propylidene group on the cyclohexanone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-propylidenecyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propylidene group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanone derivatives.
Aplicaciones Científicas De Investigación
(2E)-2-propylidenecyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a precursor in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of (2E)-2-propylidenecyclohexan-1-one involves its interaction with various molecular targets. The propylidene group can participate in electrophilic or nucleophilic reactions, depending on the conditions. The compound can also act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: The parent compound, lacking the propylidene group.
2-Methylcyclohexanone: Similar structure but with a methyl group instead of a propylidene group.
2-Ethylidenecyclohexanone: Similar structure with an ethylidene group.
Uniqueness
(2E)-2-propylidenecyclohexan-1-one is unique due to the presence of the propylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Propiedades
Número CAS |
16429-05-3 |
|---|---|
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
(2E)-2-propylidenecyclohexan-1-one |
InChI |
InChI=1S/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h5H,2-4,6-7H2,1H3/b8-5+ |
Clave InChI |
AZOKXMIHWQXFBU-VMPITWQZSA-N |
SMILES |
CCC=C1CCCCC1=O |
SMILES isomérico |
CC/C=C/1\CCCCC1=O |
SMILES canónico |
CCC=C1CCCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B99622.png)
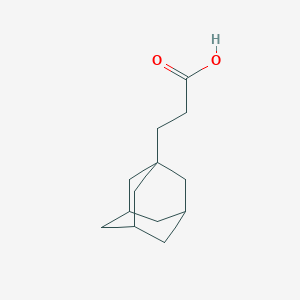
![Sodium 2-[methyl(1-oxotetradecyl)amino]ethanesulphonate](/img/structure/B99626.png)
